Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate
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Overview
Description
Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate is a brominated derivative of indazole, a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-ethyl-1H-indazole-6-carboxylate as the starting material.
Bromination Reaction: The bromination step involves the addition of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Azides, amines, and other substituted indazoles.
Scientific Research Applications
Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 6-bromo-1H-indazole-3-carboxylate: A structural isomer with a different position of the bromine atom.
Ethyl 3-bromo-1H-indazole-5-carboxylate: Another brominated indazole derivative with a different substitution pattern.
Uniqueness: Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ethyl group at the 1-position and bromine at the 3-position contribute to its distinct chemical properties compared to other indazole derivatives.
Properties
IUPAC Name |
ethyl 3-bromo-1-ethylindazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-15-10-7-8(12(16)17-4-2)5-6-9(10)11(13)14-15/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQKVMPXKMGTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)OCC)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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